3-fluoro-4-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
3-Fluoro-4-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a heterocyclic compound featuring a triazolothiazole core fused with a substituted benzene sulfonamide moiety. The molecule comprises:
- Triazolothiazole ring: A bicyclic system (triazole fused with thiazole) linked via an ethyl chain to the sulfonamide. The triazolothiazole is further substituted with a 4-methoxyphenyl group, which may influence lipophilicity and target binding.
- Structural significance: The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, COX-2), while triazolothiazoles are associated with diverse bioactivities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S2/c1-28-15-5-3-13(4-6-15)19-23-20-25(24-19)14(12-30-20)9-10-22-31(26,27)16-7-8-18(29-2)17(21)11-16/h3-8,11-12,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPGFIZBATZPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the triazole-thiazole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the sulfonamide group: This step often involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base.
Introduction of the fluoro and methoxy groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the sulfonamide group.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-fluoro-4-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industrial Chemistry: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazole and thiazole rings allows for strong binding interactions, while the sulfonamide group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
N-{2-[2-(4-Fluorophenyl)-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-Yl]Ethyl}-N′-(4-Methoxyphenyl)Ethanediamide ()
- Key differences : Replaces the sulfonamide group with an ethanediamide linker and retains the 4-fluorophenyl substituent on the triazolothiazole.
- The 4-fluorophenyl group could enhance metabolic stability but reduce solubility versus the 4-methoxyphenyl in the target compound .
5-Fluoro-3-Methyl-N-(4-Methyl-1,2,5-Oxadiazol-3-Yl)-1-Benzofuran-2-Carboxamide ()
- Key differences : Features a benzofuran-carboxamide scaffold instead of triazolothiazole but retains fluorine and methoxy substituents.
AZD5153 ()
- Key differences: A bivalent triazolopyridazine-based bromodomain inhibitor. Unlike the target compound, it lacks a sulfonamide but includes a piperidyl-phenoxyethyl chain.
- Implications : Demonstrates the therapeutic relevance of triazolo-heterocycles in epigenetic regulation (BRD4 inhibition). The target compound’s sulfonamide could enable distinct target interactions, such as carbonic anhydrase inhibition .
Bioactivity Trends
- Triazolothiazoles : Compounds with electron-withdrawing groups (e.g., fluorine in ) often show enhanced antimicrobial activity. The target’s 4-methoxyphenyl group may improve membrane permeability .
- Sulfonamides : Derivatives in (e.g., N-ethyl-4-[1-(4-fluorophenyl)-1H-indazol-5-yl]-3-(trifluoromethyl)benzenesulfonamide) demonstrate anti-inflammatory and anticancer activities, suggesting the target compound may share similar targets .
Data Tables
Table 1: Structural Comparison of Triazolo-Thiazole Derivatives
Table 2: Sulfonamide-Containing Analogues
Biological Activity
The compound 3-fluoro-4-methoxy-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties and interactions with various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps:
- Formation of the triazole-thiazole core : This is achieved through cyclization reactions involving suitable precursors.
- Attachment of the sulfonamide group : Generally involves the reaction of an intermediate with a sulfonyl chloride in the presence of a base.
- Introduction of the fluoro and methoxy groups : These groups are introduced via nucleophilic substitution reactions.
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H19FN4O4S |
| Molecular Weight | 426.51 g/mol |
Anticancer Properties
Recent research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of triazoles and thiazoles have shown promising results against various cancer cell lines. The compound under investigation is hypothesized to possess similar properties due to its structural motifs.
In a study focusing on related compounds, it was found that triazole derivatives demonstrated cytotoxic effects against several cancer cell lines. The IC50 values for these compounds varied significantly depending on their structure and substituents. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | A431 (epidermoid carcinoma) | 44.77 |
| Related triazole derivative | HCT116 (colon cancer) | 201.45 |
These findings suggest that the specific arrangement of functional groups in triazole-thiazole compounds may enhance their interaction with cellular targets involved in cancer proliferation.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the sulfonamide group plays a critical role in modulating protein kinase activity, which is crucial for cellular signaling pathways related to cancer cell growth and survival.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. For instance, docking simulations against protein kinases have shown promising binding energies indicating potential inhibitory effects:
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| CSNK2A1 | -6.6210 |
| Reference Ligand | -6.4434 |
These results highlight the importance of specific interactions between the compound and amino acid residues within the active site of target proteins.
Q & A
Q. What synthetic methodologies are recommended for preparing this triazolo-thiazole sulfonamide derivative?
The compound is synthesized via multi-step reactions, typically involving:
- Formation of the triazolo-thiazole core through cyclization of precursors like 4-amino-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid .
- Subsequent functionalization, such as sulfonamide coupling, using reagents like pivaloyl chloride or trichloroisocyanuric acid (TCICA) in acetonitrile .
- Purification via column chromatography and validation using HPLC (>95% purity) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
- Thermal Analysis : TGA/DSC to assess stability under ambient conditions and sensitivity to moisture/light .
Q. How does the sulfonamide group contribute to the compound's biological activity?
The sulfonamide moiety enhances enzyme inhibition potential by forming hydrogen bonds with catalytic residues (e.g., in carbonic anhydrase or kinase targets). Comparative studies with non-sulfonamide analogs show reduced activity, highlighting its role in target engagement .
Advanced Research Questions
Q. What strategies optimize substituent variations to enhance pharmacological activity?
- Structure-Activity Relationship (SAR) : Systematic substitution of the methoxy or fluorine groups on the benzene ring. For example, replacing 4-methoxy with ethoxy increases lipophilicity, improving blood-brain barrier penetration .
- Bivalent Binding : Introducing a second pharmacophore (e.g., triazolopyridazine) enhances potency via dual-target engagement, as seen in bromodomain inhibitors .
Q. How can reaction yields and purity be improved during large-scale synthesis?
- Catalyst-Free One-Pot Reactions : Minimize side products by optimizing solvent polarity (e.g., DMF for solubility) and temperature control (60–80°C) .
- Flow Chemistry : Continuous flow systems reduce batch variability and improve scalability, as demonstrated in triazole syntheses .
Q. What in vitro models are suitable for evaluating antitumor or antimicrobial activity?
- NCI-60 Cell Line Panel : Standardized screening for antitumor activity across 60 cancer cell lines .
- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) quantify IC₅₀ values .
Q. How to resolve discrepancies in biological activity data across studies?
- Control for Substituent Effects : Compare analogs with identical cores but varying substituents (e.g., 4-methoxy vs. 4-ethoxy) to isolate functional group contributions .
- Validate Assay Conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifactual results .
Q. What computational approaches predict target interactions and binding affinity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
